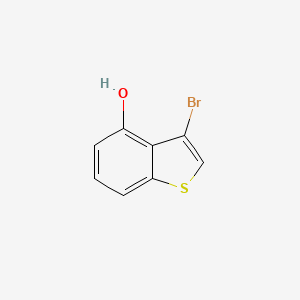

3-Bromo-1-benzothiophen-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzothiophen-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXYSKIJYNQIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307407 | |

| Record name | 3-Bromobenzo[b]thiophene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34576-99-3 | |

| Record name | 3-Bromobenzo[b]thiophene-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34576-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzo[b]thiophene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-benzothiophen-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 3 Bromo 1 Benzothiophen 4 Ol

Transformations Involving the Bromine Moiety

The bromine atom at the C3 position of the benzothiophene (B83047) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. youtube.comnih.gov For 3-bromo-1-benzothiophen-4-ol, the bromine atom serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comyoutube.com This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.com For this compound, a Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 3-position. mdpi.comnih.gov

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.net The Sonogashira reaction has proven to be a highly reliable and versatile method for the synthesis of substituted alkynes. nih.gov In the context of this compound, this reaction would allow for the introduction of an alkynyl substituent at the 3-position, opening up further synthetic possibilities.

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-1-benzothiophen-4-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-1-benzothiophen-4-ol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. wikipedia.org The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction. youtube.com For this compound, the Buchwald-Hartwig amination would provide a direct route to 3-amino-1-benzothiophen-4-ol (B13069007) derivatives.

Other metal-mediated couplings can also be envisioned at the 3-position. For instance, palladium-catalyzed cyanation reactions could introduce a nitrile group, which is a versatile precursor for other functional groups such as carboxylic acids and amines.

| Amine | Catalyst System | Product |

|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 3-(Morpholin-4-yl)-1-benzothiophen-4-ol |

| Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 3-(Phenylamino)-1-benzothiophen-4-ol |

While palladium-catalyzed reactions are the most common methods for the functionalization of aryl halides, nucleophilic aromatic substitution (SNAr) can also occur under certain conditions. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.com The benzothiophene ring itself is electron-rich, and the hydroxyl group is an electron-donating group, which generally disfavors SNAr reactions. However, if the benzothiophene core were to be modified with strong electron-withdrawing substituents, nucleophilic displacement of the bromine atom might become feasible. The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

Reactions of the Hydroxyl Group

The hydroxyl group at the 4-position of the benzothiophene ring behaves as a typical phenol (B47542) and can undergo a variety of transformations to afford ethers, esters, and oxidation products.

Etherification of the hydroxyl group can be readily achieved through the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide, followed by nucleophilic attack on an alkyl halide. A variety of bases and alkylating agents can be employed, allowing for the synthesis of a wide range of ethers.

Esterification can be accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed, although this method is generally less efficient for phenols.

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| Etherification | Methyl iodide | K₂CO₃ | 3-Bromo-4-methoxy-1-benzothiophene |

| Esterification | Acetyl chloride | Pyridine | 3-Bromo-1-benzothiophen-4-yl acetate |

The phenolic hydroxyl group of this compound is susceptible to oxidation. libretexts.org Under appropriate oxidizing conditions, phenols can be converted to quinones. jackwestin.comyoutube.com The oxidation of hydroquinones to quinones is a reversible two-electron process that is fundamental in many biological systems. jackwestin.com For this compound, oxidation would likely lead to the formation of the corresponding benzothiophene-4,7-dione, assuming the 7-position is unsubstituted and available for oxidation. A variety of oxidizing agents can be used for this transformation, including Fremy's salt, chromic acid, or salcomine (B1680745) in the presence of oxygen. libretexts.org

Selective oxidation of the sulfur atom in the benzothiophene ring to a sulfoxide (B87167) or a sulfone is also a possible transformation. nih.gov However, this would require specific reagents that target the sulfur atom without affecting the hydroxyl group or the bromine substituent.

| Oxidizing Agent | Product |

|---|---|

| Fremy's salt | 3-Bromo-1-benzothiophene-4,7-dione |

| m-Chloroperoxybenzoic acid (mCPBA) | This compound 1-oxide |

Electrophilic Aromatic Substitution on the Benzothiophene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. uci.edu In the case of this compound, the regioselectivity and rate of these reactions are dictated by the combined influence of the bromo and hydroxyl groups on the benzothiophene nucleus.

The benzothiophene ring system itself exhibits a preference for electrophilic attack at the C3 position. However, in this compound, this position is already occupied by a bromine atom. Therefore, electrophilic substitution will be directed to other available positions on the bicyclic core. The primary sites for potential functionalization are the C2 position on the thiophene (B33073) ring and the C5, and C7 positions on the benzene (B151609) ring.

The directing effects of the existing substituents play a crucial role in determining the outcome of an electrophilic substitution reaction. The hydroxyl group at C4 is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the hydroxyl group are C3 and C5, while the para position is C7. Since C3 is blocked, the hydroxyl group strongly directs electrophiles to C5 and C7.

Conversely, the bromine atom at C3 is a deactivating group but is also an ortho-, para-director. The positions ortho to the bromine are C2 and C4 (occupied), and the para position is C6. Therefore, the bromine at C3 would direct incoming electrophiles to the C2 and C6 positions.

Considering these competing effects, the likely positions for electrophilic attack are C2, C5, and C7. The precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance may also play a role, potentially favoring substitution at the less hindered positions.

The hydroxyl group at C4 is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance. This electron donation stabilizes the carbocation intermediate formed during electrophilic attack, thereby increasing the rate of reaction. This activating effect is most pronounced at the ortho and para positions (C5 and C7).

The net effect on reactivity is a complex interplay of these opposing influences. The strong activating effect of the hydroxyl group is expected to dominate, making the benzothiophene core, particularly the benzene portion, more reactive towards electrophiles than an unsubstituted benzothiophene. However, the deactivating effect of the bromine atom will temper this reactivity to some extent.

Classic electrophilic substitution reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring, could potentially be employed to functionalize this compound. ijpcbs.comwikipedia.org The Vilsmeier reagent is a relatively mild electrophile and would likely attack the most electron-rich positions, C5 or C7, as directed by the hydroxyl group.

| Position | Directing Effect of -OH (at C4) | Directing Effect of -Br (at C3) | Predicted Reactivity |

| C2 | - | ortho | Moderately favored |

| C5 | ortho | - | Highly favored |

| C6 | - | para | Less favored |

| C7 | para | - | Favored |

Annulation and Fused Heterocycle Formation Utilizing this compound as a Precursor

The presence of the hydroxyl group and the bromo substituent on the benzothiophene scaffold makes this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing framework, can lead to novel compounds with potentially interesting biological or material properties.

For instance, the hydroxyl group at C4 can act as a nucleophile in reactions designed to build a new heterocyclic ring. One potential application is in the synthesis of benzothieno[3,2-b]pyran derivatives. nih.gov By reacting this compound with a suitable three-carbon electrophilic partner, a pyran ring could be fused to the benzothiophene core. For example, a reaction with an α,β-unsaturated aldehyde or ketone under acidic conditions could initiate a cascade of reactions, including a Michael addition followed by cyclization and dehydration, to yield the desired fused system.

Another possibility is the synthesis of thieno[3,2-b]benzofurans . researchgate.net This could potentially be achieved through an intramolecular cyclization strategy. For example, if the C5 position can be functionalized with a group that can be converted into a leaving group, an intramolecular nucleophilic attack by the hydroxyl group could lead to the formation of a furan (B31954) ring fused to the benzothiophene. Alternatively, a palladium-catalyzed cross-coupling reaction at the C5 position with a suitable coupling partner, followed by a cyclization step, could also be a viable route.

The bromine atom at C3 also offers a handle for further functionalization that could lead to annulation. For example, a Suzuki or other palladium-catalyzed cross-coupling reaction could be used to introduce a substituent at C3 which could then participate in a cyclization reaction with a neighboring group. However, given the presence of the activating hydroxyl group, reactions involving the benzene ring are often more facile.

| Fused Heterocycle | Potential Synthetic Strategy | Key Reaction Type |

| Benzothieno[3,2-b]pyran | Reaction with α,β-unsaturated carbonyl compounds | Michael addition, Cyclization |

| Thieno[3,2-b]benzofuran | Functionalization at C5 followed by intramolecular cyclization | Nucleophilic aromatic substitution, Cross-coupling |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 1 Benzothiophen 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-1-benzothiophen-4-ol

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 2 | ~7.5 - 7.7 | ~125 - 128 | The chemical shift is influenced by the bromine at C-3. |

| 3 | - | ~110 - 115 | The carbon is directly attached to bromine. |

| 3a | - | ~138 - 142 | A quaternary carbon in the fused ring system. |

| 4 | - | ~150 - 155 | The carbon is attached to the hydroxyl group. |

| 5 | ~6.8 - 7.0 | ~115 - 118 | Shielded by the electron-donating -OH group. |

| 6 | ~7.1 - 7.3 | ~122 - 125 | Less affected by the -OH group compared to C-5 and C-7. |

| 7 | ~7.0 - 7.2 | ~118 - 121 | Shielded by the electron-donating -OH group. |

| 7a | - | ~135 - 139 | A quaternary carbon in the fused ring system. |

| OH | Variable | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the predicted data table.

For more complex derivatives or in cases of signal overlap, advanced pulse sequences can be employed. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups. While this compound itself lacks methyl or methylene (B1212753) groups, this would be invaluable for its substituted derivatives. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in conformational analysis of flexible side chains in derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₅BrOS), the expected monoisotopic mass would be approximately 227.9346 u. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensities.

The fragmentation pathway can be predicted based on the structure and data from related compounds like 3-Bromobenzo[b]thiophene. nih.govnist.gov The initial fragmentation would likely involve the loss of CO, followed by the loss of the bromine atom or vice-versa.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| m/z (predicted) | Fragment | Notes |

| 227.9346 / 229.9326 | [C₈H₅BrOS]⁺ | Molecular ion peak with characteristic bromine isotope pattern. |

| 199.9400 / 201.9380 | [C₇H₄BrS]⁺ | Loss of CO from the molecular ion. |

| 149.0061 | [C₈H₅OS]⁺ | Loss of Br radical from the molecular ion. |

| 121.0115 | [C₇H₄S]⁺ | Loss of Br radical from the [C₇H₄BrS]⁺ fragment. |

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently available in open databases, the benzothiophene (B83047) core is known to be a planar aromatic system. The key structural parameters that would be determined from a crystal structure include bond lengths, bond angles, and torsion angles. In the solid state, it is highly probable that the hydroxyl groups of adjacent molecules would engage in intermolecular hydrogen bonding, influencing the crystal packing. For substituted derivatives, X-ray crystallography would also provide detailed information about the conformation of the substituents relative to the benzothiophene ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Presence and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectra are complementary, with some vibrations being more prominent in one technique than the other. The analysis of the vibrational modes can also provide insights into hydrogen bonding.

For this compound, the key expected vibrational frequencies are:

O-H stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of a hydroxyl group involved in hydrogen bonding. In the Raman spectrum, this band is generally weak.

Aromatic C-H stretch: These appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

C=C stretching (aromatic): Strong to medium bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-O stretch: A strong band in the FT-IR spectrum, expected around 1200-1260 cm⁻¹, corresponding to the stretching of the phenolic C-O bond.

C-Br stretch: This vibration is expected to appear in the fingerprint region, typically between 500-600 cm⁻¹, and is often more easily observed in the Raman spectrum.

C-S stretch: The stretching vibration of the carbon-sulfur bond in the thiophene (B33073) ring is expected in the 600-800 cm⁻¹ region. iosrjournals.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Strong to Medium | Strong |

| C-O stretch | 1200 - 1260 | Strong | Medium |

| C-S stretch | 600 - 800 | Medium | Medium |

| C-Br stretch | 500 - 600 | Medium to Weak | Strong |

Theoretical and Computational Chemistry Studies of 3 Bromo 1 Benzothiophen 4 Ol

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These methods can provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity. For a hypothetical analysis of 3-Bromo-1-benzothiophen-4-ol, one would expect the HOMO to be located primarily on the electron-rich benzothiophene (B83047) ring system and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Charge Distribution and Reactivity Prediction

Computational methods can calculate the distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the sulfur atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydroxyl hydrogen, suggesting its role as a hydrogen bond donor. These charge distributions allow for the prediction of how the molecule will interact with other reagents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms, and predicting reaction outcomes.

Transition State Analysis

By modeling a potential reaction involving this compound, such as electrophilic substitution or nucleophilic substitution, computational methods can identify the structures and energies of transition states. This analysis provides the activation energy for a given reaction step, which is critical for determining the reaction rate. For instance, in a bromination reaction, one could computationally compare the stability of different carbocation intermediates to predict the regioselectivity of the reaction.

Solvent Effects in Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its pathway and rate. Computational models can incorporate the effects of different solvents, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules). For a molecule like this compound, which has a polar hydroxyl group, solvent polarity would be expected to significantly influence the stability of charged intermediates and transition states in potential reactions.

Conformational Analysis and Tautomerism

Molecules can often exist in different spatial arrangements (conformations) or as isomers that can interconvert (tautomers).

A key feature of this compound is the presence of a phenol-like hydroxyl group, which can potentially exhibit keto-enol tautomerism. The "enol" form is the 4-hydroxy-1-benzothiophene structure, while the "keto" form would be a 1-benzothiophen-4(5H)-one derivative. Computational studies could determine the relative energies of these two tautomers. Generally, for phenolic compounds, the enol (aromatic) form is significantly more stable. Factors such as intramolecular hydrogen bonding and solvent effects could also be computationally investigated to see if they influence the tautomeric equilibrium.

Non-Covalent Interactions and Crystal Packing Predictions

Detailed theoretical and computational studies focusing specifically on the non-covalent interactions and crystal packing of this compound are not extensively available in the public domain. However, based on the structural features of the molecule, several key non-covalent interactions can be predicted to play a crucial role in its solid-state architecture. These interactions are fundamental in fields like crystal engineering and materials science for understanding and predicting the packing of molecules in a crystalline lattice.

The primary non-covalent interactions expected for this compound include hydrogen bonding, halogen bonding, and π-π stacking. Computational methods, particularly those based on quantum mechanics, are instrumental in analyzing these weak forces that dictate the specificity and efficiency of molecular recognition and self-assembly.

Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position is a classic hydrogen bond donor, while the oxygen atom can also act as a hydrogen bond acceptor. Furthermore, the sulfur atom in the thiophene (B33073) ring could potentially act as a weak hydrogen bond acceptor. It is anticipated that strong O-H···O or O-H···S hydrogen bonds would be a dominant feature in the crystal packing of this compound, leading to the formation of chains, dimers, or more complex supramolecular architectures.

Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (due to a region of positive electrostatic potential known as a σ-hole) and interacts with a nucleophile. In the case of this compound, the bromine atom could form halogen bonds with the oxygen or sulfur atoms of neighboring molecules (Br···O or Br···S). The interplay and competition between hydrogen and halogen bonding are often a key determinant of the final crystal structure. Theoretical studies on similar bromo-substituted heterocyclic compounds have demonstrated the significance of halogen bonding in directing crystal packing.

Computational Prediction of Crystal Packing:

Predicting the crystal packing of a molecule like this compound would involve computational techniques such as Density Functional Theory (DFT). These methods can be used to calculate the energies of various possible intermolecular interaction motifs and predict the most stable crystal polymorph.

A typical computational workflow would involve:

Conformational Analysis: Identifying the most stable conformation of the isolated molecule.

Dimer Calculation: Calculating the interaction energies of various possible dimeric structures to identify the most stable pairing motifs driven by hydrogen bonding, halogen bonding, and π-π stacking.

Crystal Structure Prediction: Using the identified stable motifs to generate plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

While specific data for this compound is not available, a hypothetical table of calculated interaction energies for plausible dimers is presented below to illustrate the expected contributions of different non-covalent forces.

| Dimer Motif | Dominant Interaction Type | Hypothetical Interaction Energy (kcal/mol) | Key Interatomic Distances (Å) |

| I | O-H···O Hydrogen Bond | -7.5 | O···H: 1.8, O···O: 2.8 |

| II | C-Br···O Halogen Bond | -3.2 | Br···O: 3.1 |

| III | Parallel-Displaced π-π Stacking | -4.5 | Centroid-Centroid: 3.6 |

| IV | O-H···S Hydrogen Bond | -4.0 | O···H: 2.2, O···S: 3.2 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific computational studies on this compound were not found.

The final crystal structure would result from a delicate balance of these attractive interactions and short-range repulsive forces, illustrating the complexity of predicting solid-state structures from molecular information alone.

Applications of 3 Bromo 1 Benzothiophen 4 Ol As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

As a versatile building block, 3-Bromo-1-benzothiophen-4-ol participates in a variety of organic reactions to construct complex molecular frameworks. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the formation of polycyclic and extended π-conjugated systems. nih.govmdpi.comnih.govmdpi.com The hydroxyl group at the 4-position can be readily converted into other functional groups or used as a directing group in subsequent synthetic transformations.

Precursor for Medicinal Chemistry Scaffolds

The benzothiophene (B83047) core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been explored for the development of new therapeutic agents. nih.govdundee.ac.uk The ability to functionalize both the bromine and hydroxyl groups allows for the creation of diverse libraries of compounds for biological screening.

The reactivity of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The bromine atom can participate in intramolecular cyclization reactions or be displaced by nucleophiles to form new rings. For instance, it can be used to synthesize thieno[3,2-b]indoles and other related heterocyclic structures that are of interest in drug discovery.

The primary application of this compound in medicinal chemistry is as a precursor for a wide range of substituted benzothiophene derivatives. The bromine atom can be readily displaced by various nucleophiles, including thiols, amines, and alcohols, to introduce a diverse array of substituents at the 3-position. nih.govresearchgate.net This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, a series of 3-substituted benzo[b]thiophene-1,1-dioxides, synthesized from 3-bromobenzo[b]thiophene, have been investigated for their anti-tubercular activity. nih.gov

Table 1: Examples of Substituted Benzothiophene Derivatives Synthesized from Bromo-Benzothiophene Precursors

| Precursor | Reagent | Resulting Derivative Class | Potential Application |

| 3-Bromobenzo[b]thiophene | Various Thiols | 3-Thio-substituted benzo[b]thiophene-1,1-dioxides | Anti-tubercular agents nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | (E)-4-aryl-N-((3-arylthiophen-2-yl)methylene)-2-methylaniline derivatives | Non-linear optical materials nih.gov |

| 3-Bromobenzo[b]thiophene | Various Nucleophiles | Diversely substituted benzothiophenes | Selective Estrogen Receptor Modulators (SERMs) acs.org |

Intermediate in the Development of Advanced Organic Materials

The benzothiophene moiety is a key component in many advanced organic materials due to its electronic and photophysical properties. This compound serves as a valuable intermediate in the synthesis of these materials.

The benzothiophene core is a fundamental building block for many high-performance organic semiconductors. The ability to introduce various substituents onto the benzothiophene ring system via reactions involving the bromo- and hydroxyl groups of this compound allows for the fine-tuning of the electronic properties of the resulting materials. These materials are used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Derivatives of benzothiophene are known to exhibit interesting fluorescence properties. By chemically modifying this compound, it is possible to synthesize novel fluorescent dyes and probes. nih.govresearchgate.net The introduction of different substituents can alter the absorption and emission wavelengths, as well as the quantum yield of the resulting fluorophores. These materials have potential applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs).

Future Research Directions and Methodological Advancements

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally benign and economically viable synthetic pathways is a paramount goal in modern organic chemistry. Future efforts for synthesizing 3-Bromo-1-benzothiophen-4-ol and its precursors will likely concentrate on electrochemical methods and catalyst-free processes to minimize waste and avoid the use of toxic, expensive metal catalysts.

Electrochemical Methods: Organic electrosynthesis offers a powerful and green alternative to conventional synthesis, often proceeding under mild conditions without the need for chemical oxidants or reductants. A practical and efficient electrochemical approach has been demonstrated for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.org This methodology, which proceeds via a tandem radical addition-cyclization pathway, could be adapted for precursors of this compound. The key advantages include high atom economy, mild reaction conditions, and amenability to scaling up. organic-chemistry.org The electrochemical synthesis of poly(3-bromothiophene) films has also been demonstrated, showcasing the stability of the bromo-substituted thiophene (B33073) moiety under electrochemical conditions. researchgate.net

Catalyst-Free Processes: Completely eliminating catalysts, particularly those based on transition metals, is a significant step towards sustainable synthesis.

Thermal Annulation: A highly efficient, transition-metal-catalyst-free synthesis of benzothiophenes has been developed using easily available o-halovinylbenzenes and potassium sulfide (B99878). This method tolerates a wide range of functional groups and provides high yields. organic-chemistry.org

Aryne Chemistry: A novel approach involves the reaction of aryne precursors, such as o-silylaryl triflates, with alkynyl sulfides in the presence of a fluoride (B91410) source like CsF. chemistryviews.org This process forms the benzothiophene (B83047) skeleton through nucleophilic addition of the sulfur atom to the highly reactive aryne intermediate, followed by cyclization. chemistryviews.org This strategy could provide access to complex derivatives that are otherwise difficult to synthesize. chemistryviews.org

Photocatalysis: Visible-light-promoted reactions offer a mild and green alternative. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, using an organic dye like eosin (B541160) Y and green light, yields substituted benzothiophenes without metal catalysts or high temperatures. organic-chemistry.org

Mechanochemistry: A catalyst-free, one-pot, three-component synthesis of α,α-amino thioketones has been achieved through mechanochemical milling. acs.org Exploring mechanochemical approaches for the core benzothiophene synthesis could significantly reduce solvent waste and energy consumption.

| Method | Key Features | Potential Starting Materials for Benzothiophene Core | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Oxidant- and catalyst-free; mild conditions; scalable. | 2-Alkynylthioanisoles, Sodium Sulfinates | organic-chemistry.org |

| Thermal Annulation | Transition-metal-free; high tolerance for functional groups. | o-Halovinylbenzenes, Potassium Sulfide | organic-chemistry.org |

| Aryne Chemistry | Metal-free; access to complex derivatives. | o-Silylaryl Triflates, Alkynyl Sulfides | chemistryviews.org |

| Visible-Light Photocatalysis | Metal-free; mild conditions; uses organic dye catalyst. | o-Methylthio-arenediazonium Salts, Alkynes | organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Transformations

While the synthesis of the benzothiophene core is crucial, the selective functionalization of the pre-formed ring system opens avenues to new derivatives. For this compound, the interplay between the existing bromo, hydroxyl, and sulfide functionalities presents a rich landscape for exploring novel reactivity.

A particularly promising strategy involves the temporary activation of the sulfur atom. The oxidation of benzothiophenes to their corresponding benzothiophene S-oxides creates a paradigm shift in their reactivity, often referred to as an "umpolung" strategy. nih.gov This activation turns the inherently nucleophilic thiophene ring into an electrophilic species, enabling previously challenging transformations.

Interrupted Pummerer Reaction: Benzothiophene S-oxides can undergo an interrupted Pummerer reaction with nucleophiles like phenols or allyl/propargyl silanes. nih.gov This process is completely regioselective for the C3 position and operates under metal-free conditions. researchgate.net The reaction proceeds through a charge-accelerated dntb.gov.uadntb.gov.ua-sigmatropic rearrangement, delivering the coupling partner specifically to C3. nih.gov Applying this to a 4-hydroxy-benzothiophene S-oxide precursor could enable the synthesis of novel C3-arylated or C3-alkylated analogs.

Gold-Catalyzed Oxyarylation: A gold-catalyzed reaction between benzothiophene S-oxides and alkynes provides another regioselective route to C3-alkylated benzothiophenes. acs.org This intermolecular alkyne oxyarylation expands the toolbox for C-C bond formation at this challenging position. acs.org

Domino Reactions: The existing functional groups on this compound can be used as handles to initiate domino or cascade reactions. For instance, 3-amino-2-formyl-functionalized benzothiophenes have been used as platforms to synthesize a library of fused heterocyclic systems like benzothieno[3,2-b]pyridines through a Friedlander reaction. nih.govacs.org Similar strategies could be envisioned starting from the target compound after suitable modifications.

| Transformation | Key Reagent/Catalyst | Position Functionalized | Mechanism/Strategy | Reference |

|---|---|---|---|---|

| C3-Alkylation/Arylation | Benzothiophene S-oxide, TFAA, Phenol (B47542)/Silane | C3 | Metal-free, Interrupted Pummerer Reaction | nih.govresearchgate.net |

| C3-Alkylation | Benzothiophene S-oxide, Gold Catalyst, Alkyne | C3 | Gold-Catalyzed Oxyarylation | acs.org |

| Fused Ring Synthesis | Functionalized Benzothiophene, Ketones/Diones | - | Domino Reaction (e.g., Friedlander) | nih.govacs.org |

Chemoenzymatic Synthesis Approaches

The application of biocatalysis in the synthesis of heterocyclic compounds is a rapidly growing field, prized for its high selectivity and environmentally friendly reaction conditions. researchgate.net While specific enzymatic routes to this compound have not been reported, this area represents a significant future opportunity.

Enzymes, particularly lipases, have demonstrated remarkable versatility in catalyzing C-C bond formation for the synthesis of various nitrogen- and oxygen-containing heterocycles. thieme-connect.comthieme-connect.comresearchgate.net These biocatalysts can be employed in cascade reactions under mild conditions, often in aqueous media. researchgate.net For example, lipase-catalyzed Knoevenagel/oxo-Michael/Thorpe–Ziegler cascade reactions have been used to produce polyhydroxyalkyl furans. researchgate.net Similar strategies could be envisioned for constructing the thiophene ring of the benzothiophene system by designing appropriate acyclic precursors.

Furthermore, other enzyme classes hold potential:

"Ene"-reductases (EREDs): In novel photoenzymatic systems, EREDs have been activated by visible light to catalyze cross-coupling reactions, expanding the scope of enzymatic transformations to include non-natural radical reactions for C-C bond formation. acs.org

Imine Reductases: These enzymes have been successfully used for the enantioselective reduction of sulfur-containing heterocyclic imines like 3-thiazolines. researchgate.net

Catalases: This metalloenzyme, typically known for breaking down hydrogen peroxide, has been repurposed for the sustainable synthesis of benzazoles. researchgate.net

Future research could focus on screening existing enzyme libraries or using protein engineering to develop biocatalysts that can perform key cyclization or functionalization steps in the synthesis of this compound, offering a greener path to chiral or highly functionalized derivatives.

Integration into Flow Chemistry Systems for Scalable Production

For the translation of promising compounds from the laboratory to industrial production, scalability is key. Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, mixing), and the ability to telescope multiple reaction steps without isolating intermediates. mdpi.com

The synthesis of complex active pharmaceutical ingredients, such as imatinib, has been successfully demonstrated in fully integrated, multi-step flow systems. mdpi.com These systems can handle challenging reagents and reaction conditions safely within the enclosed coils of the reactor. A future approach for the scalable production of this compound could involve designing a continuous-flow process encompassing several key transformations. For instance, a sequence involving an initial ring formation followed by a regioselective bromination could be performed in a telescoped manner. The use of gases, such as in carbonylation reactions, is also well-established in flow synthesis and could be used to introduce further functionality. acs.org This technology not only facilitates large-scale manufacturing but also enables rapid process optimization and the creation of compound libraries. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-1-benzothiophen-4-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 1-benzothiophen-4-ol using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Optimization involves controlling stoichiometry (1:1.2 molar ratio of substrate to NBS) and reaction time (4–6 hours). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water . Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc).

Q. How can researchers ensure purity and characterize this compound post-synthesis?

- Methodological Answer : Purity is confirmed by HPLC (C18 column, methanol/water 70:30, retention time ~8.2 min) and melting point analysis (literature comparison). Structural characterization employs / NMR: expect aromatic protons at δ 7.2–7.8 ppm (benzothiophene ring) and a hydroxyl proton at δ 5.2–5.5 ppm (exchange with DO). Mass spectrometry (ESI-MS) should show [M+H] at m/z 229.0 (CHBrOS) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Solubility is highest in DMSO (>50 mg/mL) and moderate in ethanol (~10 mg/mL). Avoid aqueous solutions due to hydrolysis risks. Stability tests under UV light and varying pH (3–9) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of 1-benzothiophen-4-ol derivatives?

- Methodological Answer : Bromine acts as an electron-withdrawing group, reducing electron density on the benzothiophene ring (confirmed via DFT calculations). This enhances electrophilic substitution at the 5-position and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare Hammett constants (σ = 0.39 for Br) to predict reactivity trends. Electrochemical studies (cyclic voltammetry) reveal a 0.3 V anodic shift in oxidation potentials vs. non-brominated analogs .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodological Answer : Use directing groups (e.g., –OH) to control substitution patterns. For example, palladium-catalyzed C–H activation at the 2-position is facilitated by the hydroxyl group’s coordination. Alternatively, protect the hydroxyl group (e.g., as a TBS ether) to redirect reactivity to the 5-position. Monitor regioselectivity via NMR coupling constants and NOESY for steric effects .

Q. How can this compound be utilized in bioactive compound development?

- Methodological Answer : The bromine atom enhances binding affinity in enzyme inhibition assays (e.g., kinase targets). For antimicrobial studies, synthesize derivatives via Ullmann coupling with thiols or amines. Test in vitro against Gram-positive bacteria (MIC values <10 µM reported for similar benzothiophenes). Computational docking (AutoDock Vina) predicts interactions with ATP-binding pockets, guiding structural modifications .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., C-3 vs. C-5) are resolved using 2D NMR (HSQC, HMBC) to assign quaternary carbons. High-resolution mass spectrometry (HRMS) distinguishes isomers (e.g., bromine positional isomers). X-ray crystallography provides definitive structural validation; for example, compare C–Br bond lengths (1.89–1.92 Å) to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.